molecular formula C20H20N4O2 B5327281 N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide

N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide

Cat. No. B5327281
M. Wt: 348.4 g/mol
InChI Key: GBDOCLRLZYOFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide, also known as MIB-3033, is a small molecule compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide involves the inhibition of the MDM2-p53 pathway and the activation of the AMPK pathway. The MDM2-p53 pathway plays a crucial role in cell growth and apoptosis, and its dysregulation is often observed in cancer cells. This compound binds to the MDM2 protein, preventing it from inhibiting the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and the inhibition of cancer cell growth. The AMPK pathway plays a crucial role in glucose metabolism, and its activation has been found to improve insulin sensitivity and reduce blood glucose levels. This compound activates the AMPK pathway by inhibiting the mTORC1 pathway, which is a negative regulator of the AMPK pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, this compound has been shown to reduce inflammation and improve vascular function.

Advantages and Limitations for Lab Experiments

N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been found to have potential therapeutic applications in the treatment of various diseases, making it a valuable research tool. However, there are also limitations to using this compound in lab experiments. Its synthesis process has a relatively low yield, which can make it expensive to produce. Its mechanism of action is also complex, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide. In cancer research, further studies are needed to investigate the efficacy of this compound in combination with other cancer treatments. In diabetes research, further studies are needed to investigate the long-term effects of this compound on glucose metabolism. In cardiovascular research, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of atherosclerosis. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile.

Synthesis Methods

The synthesis of N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide involves several steps, including the protection of the amine groups, the introduction of the imidazole ring, and the deprotection of the amine groups. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 40%.

Scientific Research Applications

N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide has been found to have potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the MDM2-p53 pathway. In diabetes research, this compound has been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism. In cardiovascular research, this compound has been shown to reduce inflammation and improve vascular function.

properties

IUPAC Name

N'-methyl-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-21-12-13-24(15)18-10-8-16(9-11-18)14-22-19(25)20(26)23(2)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDOCLRLZYOFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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